10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
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Overview
Description
(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and trifluoromethyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core, followed by the introduction of the bis(trifluoromethyl)phenyl groups and the N,N-bis(1-phenylethyl)amine moiety. Each step requires precise control of reaction conditions, including temperature, solvent, and catalysts, to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study molecular interactions and pathways. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and developing new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug discovery. Its unique structural features may provide the basis for the development of new pharmaceuticals with specific biological activities.
Industry
In the industrial sector, (11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of (11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (11bR)-2,6-Bis(3,5-dimethylphenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine
- (11bR)-2,6-Bis(3,5-dichlorophenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine
Uniqueness
The uniqueness of (11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine lies in its trifluoromethyl groups, which impart distinct electronic and steric properties. These features differentiate it from similar compounds and contribute to its specific reactivity and applications.
Properties
IUPAC Name |
10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H34F12NO2P/c1-29(31-13-5-3-6-14-31)65(30(2)32-15-7-4-8-16-32)68-66-47-43(35-21-37(49(53,54)55)27-38(22-35)50(56,57)58)25-33-17-9-11-19-41(33)45(47)46-42-20-12-10-18-34(42)26-44(48(46)67-68)36-23-39(51(59,60)61)28-40(24-36)52(62,63)64/h3-30H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNNXSBPOWFLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C7=C(O3)C(=CC8=CC=CC=C87)C9=CC(=CC(=C9)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H34F12NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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